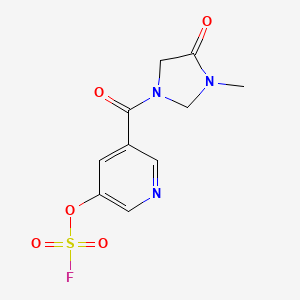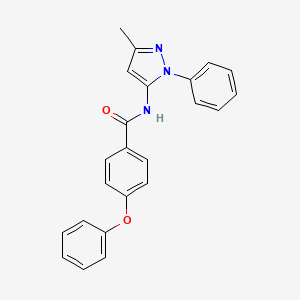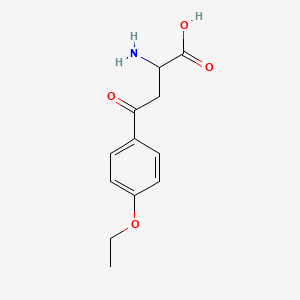
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor works by inhibiting the activity of D-amino acid oxidase (this compound), an enzyme that metabolizes D-amino acids. By inhibiting this compound, this compound inhibitor increases the levels of D-amino acids, which have been shown to have various physiological functions, including neurotransmission, immune modulation, and cell proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. It increases the levels of D-serine, a neurotransmitter that plays a crucial role in synaptic plasticity and cognitive function. It also increases the levels of D-alanine, an amino acid that plays a role in immune modulation and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor is its specificity for this compound, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for the research of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors. Another direction is the investigation of the role of D-amino acids in other diseases, such as depression and anxiety. Additionally, the potential use of this compound inhibitor as a therapeutic agent in combination with other drugs is an area of interest.
Méthodes De Synthèse
The synthesis of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor involves the reaction of 3-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid with p-toluidine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromo-3-(benzofuran-2-yl)benzoic acid in the presence of a palladium catalyst to yield the final product, this compound inhibitor.
Applications De Recherche Scientifique
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. In schizophrenia, this compound inhibitor has been shown to improve cognitive function and reduce negative symptoms. In Alzheimer's disease, this compound inhibitor has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis.
Propriétés
IUPAC Name |
3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-8-12-19(13-9-17)28-27(31)26-25(20-6-4-5-7-21(20)34-26)29-24(30)15-11-18-10-14-22(32-2)23(16-18)33-3/h4-16H,1-3H3,(H,28,31)(H,29,30)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSQFJJYMGTLIK-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)




![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)


![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)
![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)


